N-(3,4-dichlorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H15Cl2N5O3S2 and its molecular weight is 436.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research focuses on synthesizing derivatives of thiadiazole and acetamide compounds, employing methodologies like carbodiimide condensation and amidation reactions. These synthesis processes are crucial for creating compounds with potential biological activities. The structural characterization of these compounds, including their confirmation through IR, 1H NMR, and elemental analyses, is fundamental to understanding their properties and potential applications (Yu et al., 2014).
Molecular Structure Analysis
The detailed molecular structure analysis, including the investigation of intermolecular interactions and crystalline structures, provides insights into the physical and chemical properties of these compounds. Studies on similar thiadiazole derivatives have demonstrated the generation of 3-D arrays through various hydrogen bonds and π interactions, highlighting the compounds' structural diversity and potential for further functionalization (Boechat et al., 2011).
Biological Activity Evaluation
Several studies have evaluated the biological and pharmacological activities of thiadiazole and acetamide derivatives. This includes in-vitro cytotoxicity evaluations against various cancer cell lines, providing a basis for potential anticancer applications. The exploration of these compounds' cytotoxic activities suggests avenues for developing new therapeutic agents (Mohammadi-Farani et al., 2014).
Pharmacological Studies
Research into the pharmacological applications of related compounds, particularly those focusing on antiproliferative agents and potential VEGFR-2 inhibitors, indicates the relevance of thiadiazole derivatives in developing treatments for various diseases. These studies show the compounds' abilities to inhibit cell proliferation and induce apoptosis in cancer cells, offering a foundation for future drug development (Toolabi et al., 2022).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N5O3S2/c1-24-5-4-17-12(23)19-13-20-21-14(26-13)25-7-11(22)18-8-2-3-9(15)10(16)6-8/h2-3,6H,4-5,7H2,1H3,(H,18,22)(H2,17,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOGOJUEWPWYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.